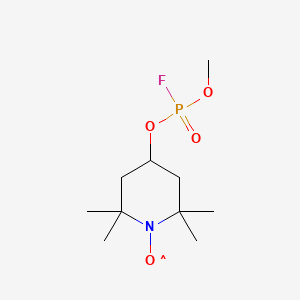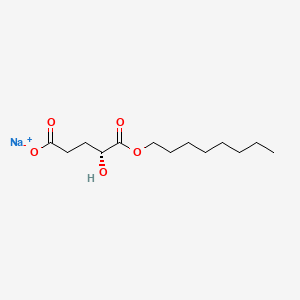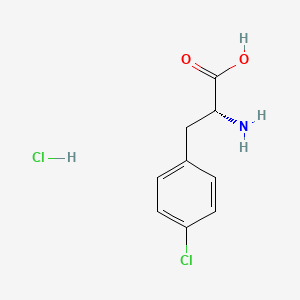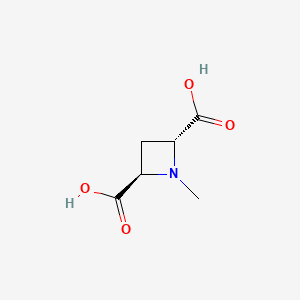
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology It is known for its unique structural features, which include a four-membered azetidine ring substituted with a methyl group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-aminobutyric acid.
Cyclization: The key step involves the cyclization of the amino acid to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid groups at the 2 and 4 positions. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions at the methyl group or the azetidine ring using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azetidines with various functional groups.
科学研究应用
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Industrial Applications: The compound is employed in the development of novel materials, including polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or transporters, depending on its structural modifications and the biological context. The azetidine ring and carboxylic acid groups play crucial roles in binding to target proteins and modulating their activity.
相似化合物的比较
Similar Compounds
(2R,4R)-4-methylpiperidine-2-carboxylic acid: Similar in structure but with a six-membered ring.
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid: Similar but with a five-membered ring.
(2R,4R)-4-methylazetidine-2-carboxylic acid: Lacks one carboxylic acid group.
Uniqueness
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. The presence of two carboxylic acid groups enhances its versatility in chemical reactions and its potential for forming hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
151214-54-9 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.141 |
IUPAC 名称 |
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI 键 |
VJBYUWHQQZDFID-QWWZWVQMSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
同义词 |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2R-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


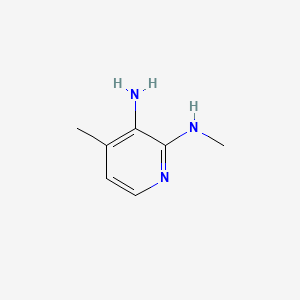
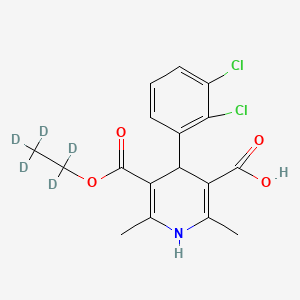

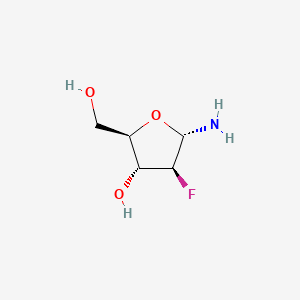
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

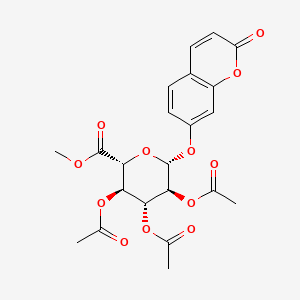

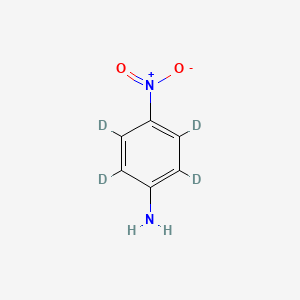
![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
